molecular formula C11H13NO4S B8480708 6-(Ethylsulfonyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(Ethylsulfonyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8480708
M. Wt: 255.29 g/mol
InChI Key: CIWDZJACUCVYRW-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using 4-(ethylsulfonyl)-2-nitrophenol and methyl 2-bromopropanoate in the general procedure for alkylation of substituted-2-nitrophenols followed by reaction of the product in the general procedure for reduction of nitro group and subsequent ring closure gives a white solid: 1H NMR (DMSO-d6, 400 MHz): δ=10.96 (s, 1H), 7.43 (dd, J=8.3, 2.0 Hz, 1H), 7.37 (d, J=2.3 Hz, 1H), 7.19 (d, J=8.3 Hz, 1H), 4.85 (q, J=6.8 Hz, 1H), 3.23 (q, J=7.3 Hz, 2H), 1.46 (d, J=6.8 Hz, 3H), 1.10 ppm (t, J=7.5 Hz, 3H). ESI-MS: m/z 256.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1)(=[O:5])=[O:4])[CH3:2].Br[CH:17]([CH3:22])[C:18](OC)=[O:19]>>[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]2[O:12][CH:17]([CH3:22])[C:18](=[O:19])[NH:13][C:8]=2[CH:7]=1)(=[O:5])=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Three
Name
substituted-2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by reaction of the product in the general procedure for reduction of nitro group and subsequent ring closure
CUSTOM
Type
CUSTOM
Details
gives a white solid

Outcomes

Product
Name
Type
Smiles
C(C)S(=O)(=O)C1=CC2=C(OC(C(N2)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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